molecular formula C8H16ClF2N B2756196 2,2-Difluorocyclooctan-1-amine hydrochloride CAS No. 75149-51-8

2,2-Difluorocyclooctan-1-amine hydrochloride

Cat. No.: B2756196
CAS No.: 75149-51-8
M. Wt: 199.67
InChI Key: MJKRQVWGEOUPCN-UHFFFAOYSA-N
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Description

2,2-Difluorocyclooctan-1-amine hydrochloride is a chemical compound with the molecular formula C8H15ClF2N. It is a derivative of cyclooctane, where two hydrogen atoms are replaced by fluorine atoms at the 2,2-positions, and an amine group is attached to the first carbon. This compound is often used in pharmaceutical research and organic synthesis due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluorocyclooctan-1-amine hydrochloride typically involves the fluorination of cyclooctane derivatives. One common method is the reaction of cyclooctanone with diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting 2,2-difluorocyclooctanone is then reduced to 2,2-difluorocyclooctanol, which is subsequently converted to 2,2-difluorocyclooctan-1-amine through amination reactions. Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluorocyclooctan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it back to cyclooctane derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include difluorinated ketones, carboxylic acids, and various substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2-Difluorocyclooctan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluorocyclooctan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and stability, leading to more effective interactions. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluorocyclopropylamine hydrochloride
  • 2,2-Difluoroethylamine hydrochloride
  • 2,2-Difluorocyclohexylamine hydrochloride

Uniqueness

2,2-Difluorocyclooctan-1-amine hydrochloride is unique due to its larger ring size compared to similar compounds like 2,2-Difluorocyclopropylamine hydrochloride and 2,2-Difluorocyclohexylamine hydrochloride. This larger ring size can influence its chemical reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Biological Activity

2,2-Difluorocyclooctan-1-amine hydrochloride (CAS No. 75149-51-8) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and extensive research findings.

Chemical Structure and Properties

This compound is characterized by a cyclooctane ring with two fluorine atoms and an amine functional group. Its molecular formula is C₈H₁₃ClF₂N, and it has a molecular weight of 195.65 g/mol. The presence of fluorine atoms may enhance its lipophilicity and influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound is an area of ongoing research. Preliminary studies suggest that it may exhibit several pharmacological properties:

  • Antimicrobial Activity : Early investigations indicate potential antibacterial effects against various strains, although comprehensive studies are required to establish efficacy.
  • Anti-inflammatory Properties : Research suggests possible modulation of inflammatory pathways, which could be beneficial in treating inflammatory diseases.
  • CNS Activity : Given its amine structure, there is speculation about its effects on the central nervous system (CNS), potentially influencing neurotransmitter systems.

Understanding the mechanism of action for this compound is crucial for elucidating its therapeutic potential. The compound may interact with specific receptors or enzymes involved in key biological processes:

  • Enzyme Inhibition : It may inhibit enzymes that play roles in inflammation or microbial metabolism.
  • Receptor Interaction : The compound could bind to neurotransmitter receptors, influencing CNS activity.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibitory effects on bacteria
Anti-inflammatoryModulation of inflammatory markers
CNS EffectsPotential neurotransmitter modulation

Properties

IUPAC Name

2,2-difluorocyclooctan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2N.ClH/c9-8(10)6-4-2-1-3-5-7(8)11;/h7H,1-6,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKRQVWGEOUPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(C(CC1)N)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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